molecular formula C17H18N6OS B2641597 1-Piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone CAS No. 894061-26-8

1-Piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone

カタログ番号: B2641597
CAS番号: 894061-26-8
分子量: 354.43
InChIキー: JKINWLNVNCAKFS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone is a useful research compound. Its molecular formula is C17H18N6OS and its molecular weight is 354.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimicrobial and Antimalarial Activity

Compounds incorporating structural motifs similar to "1-Piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone" have been synthesized and evaluated for their potential antimicrobial and antimalarial activities. For instance, sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety were screened for in vitro antimicrobial activity against gram-positive and gram-negative bacteria, as well as for antifungal and antimalarial activity (A. Bhatt, R. Kant, R. Singh, 2016).

Antihistaminic and Antiinflammatory Activities

Another study focused on the synthesis of eosinophil infiltration inhibitors with antihistaminic activity. This research highlighted compounds that, when incorporating a piperidine or piperazine moiety with a benzhydryl group and a suitable spacer, exhibited both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. Such compounds show promise as therapeutic agents for conditions like atopic dermatitis and allergic rhinitis (M. Gyoten, H. Nagaya, S. Fukuda, Y. Ashida, Y. Kawano, 2003).

Cancer Therapy

Research into androgen receptor downregulators has identified compounds incorporating the triazolopyridazine moiety for the treatment of advanced prostate cancer. Modifications to improve solubility and address pharmacokinetic properties have led to clinical candidates like AZD3514, which is evaluated in clinical trials for castrate-resistant prostate cancer (R. Bradbury, D. Acton, Nicola Broadbent, et al., 2013).

Analgesic Efficacy

Compounds such as 6-aminoalkyloxazolo[4,5-b]pyridin-2(3H)-ones, incorporating modifications in the alkyl chain and basic amino moiety, have been tested for their analgesic efficacy. These compounds showed potential as potent nonopioid nonantiinflammatory analgesics, although they exhibited sedative properties at certain doses (L. Savelon, J. Bizot-Espiard, D. Caignard, et al., 1998).

Spectroscopic Characterization and Docking Studies

Spectroscopic characterization and docking studies have been performed on compounds incorporating similar structural motifs. These studies provide insights into the compounds' potential interactions with biological targets, aiding in the development of new therapeutics (M. Govindhan, V. Viswanathan, S. Karthikeyan, et al., 2017).

Adenosine Receptor Antagonism

Piperazine derivatives have been investigated for their role as adenosine receptor antagonists, showcasing the versatility of compounds with piperazine and related moieties in addressing neurological disorders such as Parkinson's disease (C. Vu, D. Pan, B. Peng, et al., 2004).

特性

IUPAC Name

1-piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6OS/c24-16(22-10-2-1-3-11-22)12-25-17-20-19-15-5-4-14(21-23(15)17)13-6-8-18-9-7-13/h4-9H,1-3,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKINWLNVNCAKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701329266
Record name 1-piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815874
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

894061-26-8
Record name 1-piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。